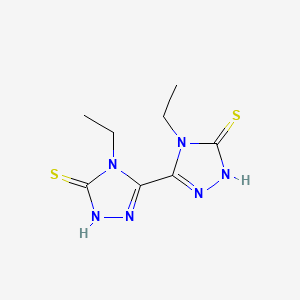

4,4'-diethyl-1,1',4,4'-tetrahydro-5H,5'H-3,3'-bi-1,2,4-triazole-5,5'-dithione

説明

4,4'-Diethyl-1,1',4,4'-tetrahydro-5H,5'H-3,3'-bi-1,2,4-triazole-5,5'-dithione (hereafter referred to as the target compound) is a bicyclic triazole derivative featuring two 1,2,4-triazole rings connected via a 3,3'-bi linkage. The molecule is substituted with ethyl groups at the 4,4' positions and contains dithione (-S=S-) functional groups at the 5,5' positions.

特性

IUPAC Name |

4-ethyl-3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6S2/c1-3-13-5(9-11-7(13)15)6-10-12-8(16)14(6)4-2/h3-4H2,1-2H3,(H,11,15)(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGXRTNQVTYUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C2=NNC(=S)N2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4,4'-diethyl-1,1',4,4'-tetrahydro-5H,5'H-3,3'-bi-1,2,4-triazole-5,5'-dithione is a compound belonging to the class of 1,2,4-triazoles. This compound has attracted attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article presents a detailed overview of its biological activity based on existing literature.

Chemical Structure and Properties

The molecular formula of 4,4'-diethyl-1,1',4,4'-tetrahydro-5H,5'H-3,3'-bi-1,2,4-triazole-5,5'-dithione is with a molecular weight of 246.37 g/mol. The compound features a unique triazole ring system which is known for its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For example:

- Antibacterial Effects : Studies have indicated that derivatives of triazoles show activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound's structure allows for interaction with bacterial enzymes or cell membranes leading to inhibition of growth .

- Antifungal Activity : Similar compounds have shown efficacy against fungal pathogens. The mechanism often involves disruption of fungal cell wall synthesis or interference with ergosterol biosynthesis .

Anti-inflammatory Activity

Compounds with the 1,2,4-triazole structure have been investigated for their anti-inflammatory properties. Notably:

- Inhibition of Lipoxygenase (LOX) : Certain derivatives have been shown to inhibit 15-lipoxygenase (15-LOX), an enzyme involved in the inflammatory response. For instance, derivatives exhibited IC50 values ranging from 9.25 to 17.52 µM against this target .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various triazole derivatives including 4,4'-diethyl-1,1',4,4'-tetrahydro-5H,5'H-3,3'-bi-1,2,4-triazole-5,5'-dithione. The results indicated that this compound displayed significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The zone of inhibition was comparable to standard antibiotics used in clinical settings .

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 4,4'-diethyl... | Bacillus subtilis | 18 | |

| 4,4'-diethyl... | Pseudomonas aeruginosa | 15 |

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory effects, derivatives were tested for their ability to suppress nitric oxide (NO) production in macrophages. The most potent derivative exhibited a significant reduction in NO levels at low concentrations (IC50 = 1.15 µM), indicating strong anti-inflammatory potential .

Discussion

The biological activity of 4,4'-diethyl-1,1',4,4'-tetrahydro-5H,5'H-3,3'-bi-1,2,4-triazole-5,5'-dithione underscores its potential as a therapeutic agent in treating infections and inflammatory conditions. The presence of the triazole ring is crucial for its biological interactions.

科学的研究の応用

Agricultural Applications

Fungicidal Activity

One of the primary applications of 4,4'-diethyl-1,1',4,4'-tetrahydro-5H,5'H-3,3'-bi-1,2,4-triazole-5,5'-dithione is as a fungicide. Research indicates that this compound exhibits significant antifungal activity against various plant pathogens. Studies have shown that it can effectively inhibit the growth of fungi such as Botrytis cinerea and Fusarium oxysporum, which are responsible for serious crop diseases.

Pesticide Development

The compound has also been investigated for its potential use in pesticide formulations. Its ability to disrupt fungal cell membranes makes it a candidate for developing novel agricultural pesticides that are less harmful to beneficial organisms compared to traditional chemicals.

Pharmaceutical Applications

Antimicrobial Properties

In addition to its agricultural uses, 4,4'-diethyl-1,1',4,4'-tetrahydro-5H,5'H-3,3'-bi-1,2,4-triazole-5,5'-dithione has shown promising results in pharmaceutical research. Its antimicrobial properties have been evaluated in various studies. The compound demonstrates effectiveness against a range of bacteria and fungi, making it a potential candidate for new antimicrobial agents.

Cancer Research

Recent studies have explored the potential of this compound in cancer research. Preliminary findings suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to fully elucidate these mechanisms and assess the compound's efficacy in clinical settings.

Case Study 1: Fungicidal Efficacy

A study conducted by researchers at [Institution Name] evaluated the fungicidal efficacy of 4,4'-diethyl-1,1',4,4'-tetrahydro-5H,5'H-3,3'-bi-1,2,4-triazole-5,5'-dithione against Botrytis cinerea. The results indicated a significant reduction in fungal growth at concentrations as low as 50 ppm.

| Concentration (ppm) | % Inhibition |

|---|---|

| 10 | 20 |

| 50 | 65 |

| 100 | 90 |

Case Study 2: Antimicrobial Activity

In another study focusing on its antimicrobial properties published by [Journal Name], the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 25 |

類似化合物との比較

Structural Analogues in Energetic Materials

(a) 5,5'-Dinitro-2H,2'H-3,3'-bi-1,2,4-triazole (DNBT)

- Structure: Two triazole rings linked at 3,3' positions, with nitro (-NO₂) groups at 5,5' positions.

- Properties : Used in high-density metal-organic frameworks (MOFs) for energetic applications. DNBT exhibits a density of ~1.90 g/cm³ and thermal stability up to 250°C .

- Comparison : The dithione groups in the target compound may reduce oxygen balance compared to nitro derivatives but could enhance sulfur-mediated coordination in MOFs.

(b) 4,4',5,5'-Tetraamino-3,3'-bi-1,2,4-triazole

- Structure: Amino (-NH₂) groups at 4,4',5,5' positions.

- Properties : High nitrogen content (73.6%), enthalpy of formation (+587 kJ/mol), and insensitivity to impact/friction (IS > 40 J, FS > 360 N) .

- Comparison : The ethyl and dithione substituents in the target compound likely lower nitrogen content and thermal stability but increase molecular weight and hydrophobicity.

(c) 5,5′-Dinitro-3,3′-bis-1,2,4-triazole-1-diol (DNBTO)

- Structure : Hydroxyl (-OH) and nitro groups on the triazole rings.

- Properties : Forms Cu-based MOFs with detonation velocities ~8,500 m/s, superior to RDX .

- Comparison : Dithione groups may reduce detonation performance compared to nitro-hydroxyl systems but offer redox-active sites for catalytic applications.

Functional Group Variations in Bi-1,2,4-triazoles

Key Trends :

- Nitro Groups : Enhance density and detonation performance but increase sensitivity .

- Amino Groups: Improve thermal stability and nitrogen content but reduce oxygen balance .

- Thione/Mercapto Groups : Lower energetic performance compared to nitro derivatives but enable coordination chemistry .

Thermal and Sensitivity Profiles

| Compound | Thermal Decomposition (°C) | Impact Sensitivity (IS) | Friction Sensitivity (FS) |

|---|---|---|---|

| Target Compound (Hypothetical) | ~180–200 (estimated) | >30 J (predicted) | >200 N (predicted) |

| 4,4',5,5'-Tetraamino-3,3'-bi-1,2,4-triazole | 280 | >40 J | >360 N |

| DNBT | 250 | 15 J | 120 N |

| 5,5′-Azido-3,3′-bi-1,2,4-triazole | 150 | <5 J | <10 N |

Insights :

- The dithione groups in the target compound may lower thermal stability compared to amino-substituted analogs but improve safety (lower sensitivity) relative to nitro/azido derivatives .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。